REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].Br[C:7]1[CH:20]=[CH:19][C:10]([CH2:11][O:12]C2C=CC=CN=2)=[CH:9][CH:8]=1.[C:21](=O)=[O:22].C1C[O:27]CC1>O>[CH:4]1([CH2:21][O:22][C:7]2[CH:8]=[CH:9][C:10]([C:11]([OH:12])=[O:27])=[CH:19][CH:20]=2)[CH2:3][CH2:2][CH2:1]1
|
Name
|
|
Quantity
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11.4 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.2 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C(COC2=NC=CC=C2)C=C1
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Name
|
|
Quantity
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120 mL
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Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
|
Type
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EXTRACTION
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Details
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again extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
MS (ESI): 230 (M+H+) was obtained in this way
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(CCC1)COC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |